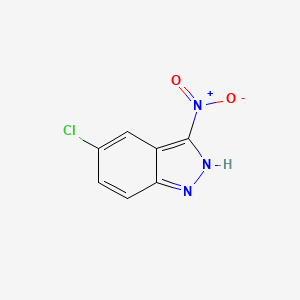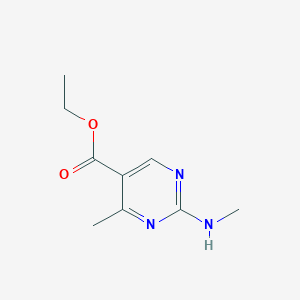
7-Methoxy-3,3-dimethylindan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3,3-dimethylindan-4-ol is an organic compound with the molecular formula C12H16O2 It is a derivative of indan, featuring a methoxy group at the 7th position and two methyl groups at the 3rd position on the indan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,3-dimethylindan-4-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-dimethylindan-4-one.
Methoxylation: The 4-one group is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 7th position.
Reduction: The resulting intermediate is reduced using a reducing agent like sodium borohydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3,3-dimethylindan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Methoxy-3,3-dimethylindan-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3,3-dimethylindan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-3,3-dimethylindan-4-one: A precursor in the synthesis of 7-Methoxy-3,3-dimethylindan-4-ol.
3,3-Dimethylindan-4-ol: Lacks the methoxy group at the 7th position.
7-Methoxyindan-4-ol: Lacks the two methyl groups at the 3rd position.
Uniqueness
This compound is unique due to the presence of both the methoxy group at the 7th position and the two methyl groups at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propiedades
Número CAS |
93904-66-6 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
7-methoxy-3,3-dimethyl-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-6-8-10(14-3)5-4-9(13)11(8)12/h4-5,13H,6-7H2,1-3H3 |
Clave InChI |
CVXVMAKCTVIFGM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C=CC(=C21)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



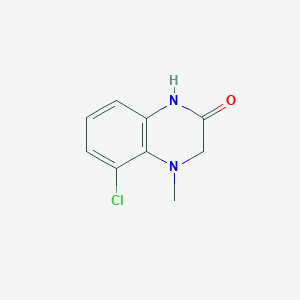



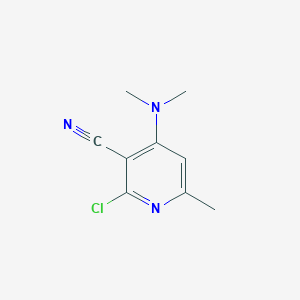
![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
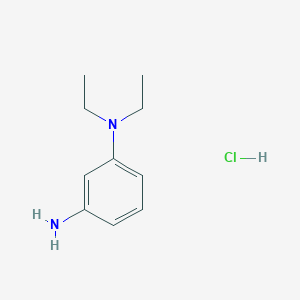
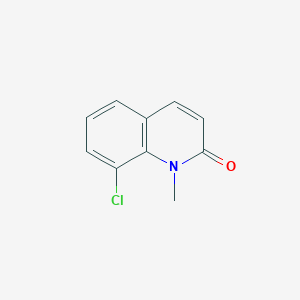
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
